

Spectroscopic Profile of 2-Fluoro-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzoic acid

Cat. No.: B146667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Fluoro-3-methoxybenzoic acid**. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental Infrared (IR) and Carbon-13 NMR (^{13}C NMR) data for **2-Fluoro-3-methoxybenzoic acid** are not readily available in the public domain, representative data from closely related isomers are presented for comparative analysis.

Spectroscopic Data

The spectroscopic data for **2-Fluoro-3-methoxybenzoic acid** and its isomers are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data for **2-Fluoro-3-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.46	ddd	6.0, 1.8, 1.4	Aromatic CH
7.36	dt	1.6, 8.1	Aromatic CH
7.20	dt	1.4, 8.1	Aromatic CH
3.92	s	-	-OCH ₃

Solvent: acetone-d₆, Spectrometer frequency: 300 MHz

¹⁹F NMR Data for **2-Fluoro-3-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity
-134.04	m

Solvent: acetone-d₆, Spectrometer frequency: 300 MHz

¹³C NMR Data for 3-Fluoro-4-methoxybenzoic acid (for comparison)

Chemical Shift (δ) ppm
166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96

Note: This data is for the isomer 3-Fluoro-4-methoxybenzoic acid and is provided as a reference for the expected chemical shift regions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Benzoic Acid Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
3100-3000	Medium	C-H stretch (Aromatic)
1710-1680	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium to Weak	C=C stretch (Aromatic ring)
1300-1200	Strong	C-O stretch (Carboxylic acid)
1250-1000	Strong	C-O stretch (Aryl ether)
~920	Broad, Medium	O-H bend (Out-of-plane)

Note: This table represents typical IR absorption bands for benzoic acid derivatives. An experimental spectrum for **2-Fluoro-3-methoxybenzoic acid** is not available.

Mass Spectrometry (MS)

Mass Spectral Data for **2-Fluoro-3-methoxybenzoic acid**

m/z	Ion
171	[M+H] ⁺

Ionization method: Electrospray Ionization (ESI), positive ion mode.

Predicted Mass Spectral Data for **2-Fluoro-3-methoxybenzoic acid**

Adduct	Predicted m/z
[M+H] ⁺	171.04520
[M+Na] ⁺	193.02714
[M-H] ⁻	169.03064

Source: PubChemLite. These values are predicted and may differ slightly from experimental results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize aromatic carboxylic acids like **2-Fluoro-3-methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., acetone- d_6 , $CDCl_3$, DMSO- d_6) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- **Data Acquisition:** For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, and the background is automatically

subtracted. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

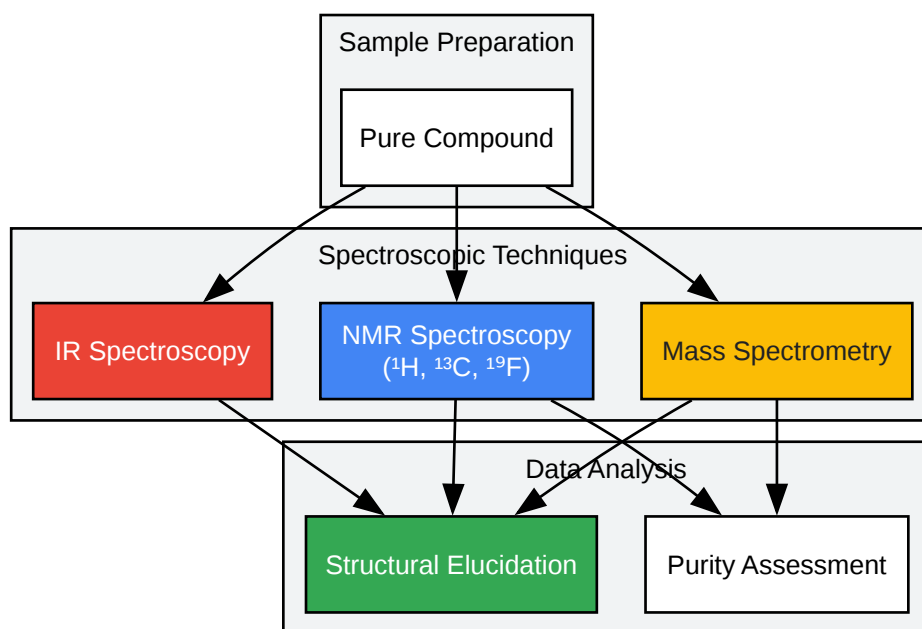
- **Data Analysis:** The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer is a common choice for the analysis of polar molecules like carboxylic acids.
- **Data Acquisition:** The sample solution is introduced into the ion source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The data is collected in either positive or negative ion mode.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: A general workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-3-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com